molecular formula C21H31N5O3S B11249373 2-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11249373
M. Wt: 433.6 g/mol
InChI Key: ZGMXYACBRLKBBR-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-BUTOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butoxyphenyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(4-BUTOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the butoxyphenyl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is further reacted with 2-chloro-6-methyl-4-pyrimidinyl-N,N-dimethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(4-BUTOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{4-[(4-BUTOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{4-[(4-BUTOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE
  • N-(2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE

Uniqueness

N-(2-{4-[(4-BUTOXYPHENYL)SULFONYL]PIPERAZINO}-6-METHYL-4-PYRIMIDINYL)-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H31N5O3S

Molecular Weight

433.6 g/mol

IUPAC Name

2-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C21H31N5O3S/c1-5-6-15-29-18-7-9-19(10-8-18)30(27,28)26-13-11-25(12-14-26)21-22-17(2)16-20(23-21)24(3)4/h7-10,16H,5-6,11-15H2,1-4H3

InChI Key

ZGMXYACBRLKBBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

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